molecular formula C15H23BO3 B13476331 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13476331
M. Wt: 262.15 g/mol
InChI Key: DVMMPOODTCHYBU-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a methoxy and dimethyl-substituted phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Methoxy-3,4-dimethylphenyl)boronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-3,4-dimethylphenyl)boronic acid
  • 2-(2-Methoxy-3,4-dimethylphenyl)ethanamine
  • 2-Methoxy-3,4-dimethylphenyl acetate

Uniqueness

Compared to similar compounds, 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .

Biological Activity

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound recognized for its potential applications in medicinal chemistry and organic synthesis. While specific biological activity data is limited, the broader category of organoboron compounds has been explored for various therapeutic applications, including anticancer properties and enzyme modulation.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₂₃BO₃
  • Molecular Weight : 262.15 g/mol
  • Boiling Point : 120°C
  • Density : 0.9642 g/mL at 25°C

These properties suggest that the compound is a stable liquid at room temperature but sensitive to moisture, which is a common trait among organoboron compounds .

Biological Activity Overview

Organoboron compounds are known for their ability to form stable complexes with biological molecules. This characteristic underlies their potential in drug development. Some studies indicate that related compounds can exhibit:

  • Anticancer Activity : Certain organoboron derivatives have been shown to inhibit tumor growth in various cancer models.
  • Enzyme Modulation : These compounds may interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes.

Table 1: Related Organoboron Compounds and Their Activities

Compound NameCAS NumberBiological Activity
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1218790-19-2Anticancer properties reported
2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane214360-63-1Potential enzyme inhibitor
2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane568572-19-0Under investigation for biological activity

Case Studies and Research Findings

Research surrounding organoboron compounds has highlighted several notable findings:

  • Anticancer Mechanisms : A study demonstrated that certain organoboron compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
  • Enzyme Interaction Studies : In vitro studies have shown that organoboron compounds can inhibit specific enzymes involved in cancer metabolism. For instance, a related compound was found to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic properties of similar organoboron compounds suggest favorable absorption and distribution profiles in biological systems. This is critical for their potential use as therapeutic agents .

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-(2-methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-10-8-9-12(13(17-7)11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3

InChI Key

DVMMPOODTCHYBU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)C)OC

Origin of Product

United States

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